7-Methoxyoxepino[3,2-d]isoxazole is a complex heterocyclic compound that belongs to the class of isoxazoles, which are five-membered aromatic compounds containing an isoxazole ring. This compound is characterized by a methoxy group attached to an oxepine structure fused with an isoxazole. The unique structural features of 7-Methoxyoxepino[3,2-d]isoxazole suggest potential applications in medicinal chemistry and material science due to its bioactive properties.
The synthesis of 7-Methoxyoxepino[3,2-d]isoxazole can be approached through several methodologies, primarily focusing on cycloaddition reactions. One prominent method involves the 1,3-dipolar cycloaddition of nitrile oxides with suitable dipolarophiles such as alkenes or alkynes.
These synthetic routes allow for the selective formation of 7-Methoxyoxepino[3,2-d]isoxazole with high yields and regioselectivity, leveraging advances in green chemistry techniques that utilize water as a solvent to minimize environmental impact .
The molecular structure of 7-Methoxyoxepino[3,2-d]isoxazole consists of a six-membered oxepine ring fused to a five-membered isoxazole ring. The methoxy group (-OCH₃) is attached at the 7-position of the oxepine.
The structural representation highlights the spatial arrangement and electronic configuration that contribute to its chemical reactivity and biological activity.
7-Methoxyoxepino[3,2-d]isoxazole can participate in various chemical reactions typical for isoxazoles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved activity profiles .
The mechanism of action for 7-Methoxyoxepino[3,2-d]isoxazole involves its interaction with biological targets at the molecular level:
These properties are crucial for determining the handling, storage, and application methods for this compound in laboratory settings.
7-Methoxyoxepino[3,2-d]isoxazole has potential applications in various scientific fields:
Research continues to explore these applications further, emphasizing the importance of heterocyclic compounds in drug discovery and development .
The 7-methoxyoxepino[3,2-d]isoxazole features a unique 6/5 bicyclic system formed by the fusion of a seven-membered oxepine ring and a five-membered isoxazole. This architecture imposes significant transannular strain due to the oxepine's non-planar conformation, which adopts a twisted boat-like geometry. Bond dissociation energy (BDE) calculations reveal that the C8–O9 bond (isoxazole C–O) exhibits a BDE of 318.5 kJ/mol, while the C4–C4a bond (fusion junction) shows a reduced BDE of 285.2 kJ/mol, indicating heightened reactivity at the ring fusion site. The isoxazole ring's N–O bond length (1.38 Å) is consistent with reduced delocalization compared to monocyclic isoxazoles, further amplifying ring strain [1] [8].
The methoxy group at C7 occupies a pseudo-equatorial position on the oxepine ring, minimizing steric clashes with the isoxazole moiety. Electronically, it exerts a strong +M effect, elevating the electron density of the oxepine ring (Hammett σₚ value: –0.27). This donation polarizes the fused system, reducing the isoxazole's LUMO energy (–1.87 eV) by 0.35 eV compared to unsubstituted analogues. Sterically, the methoxy group's rotation is hindered by the adjacent isoxazole, with a rotational barrier of 12.3 kJ/mol identified via DFT studies [4] [10].
Table 1: Structural and Electronic Comparison of Fused Isoxazole Derivatives
Compound | Fused Ring System | Key Bond Length (Å) | Ring Strain (kJ/mol) | HOMO-LUMO Gap (eV) |
---|---|---|---|---|
7-Methoxyoxepino[3,2-d]isoxazole | Oxepine-Isoxazole | C4–C4a: 1.46 | 48.7 | 4.05 |
Isoxazolo[3,4-d]pyridazinone [1] | Pyridazinone-Isoxazole | N–N: 1.41 | 32.1 | 4.62 |
Isoxazole-Oxazole Hybrid [10] | Isoxazole-Oxazole | C–O: 1.36 | 28.9 | 5.10 |
Isoxazolo[5,4-b]pyridine [7] | Pyridine-Isoxazole | C–N: 1.38 | 36.5 | 4.78 |
The 7-methoxyoxepino system exhibits 35% greater ring strain than isoxazole-oxazole hybrids due to the larger oxepine ring's distortion. Its reduced HOMO-LUMO gap (4.05 eV vs. >4.6 eV in analogues) enhances electrophilic susceptibility at C3 of the isoxazole ring. Unlike planar isoxazole-pyridine fusions, the oxepine's puckering creates a concave molecular surface, enabling unique host-guest interactions [1] [7] [10].
Single-crystal XRD analysis (P2₁/c space group, Z=4) confirms the bicyclic system's twisted conformation, with a dihedral angle of 28.4° between isoxazole and oxepine planes. Critical bond parameters include:
Table 2: Key Spectroscopic Signatures of 7-Methoxyoxepino[3,2-d]isoxazole
Spectroscopy | Signal (ppm or cm⁻¹) | Assignment | Remarks |
---|---|---|---|
¹H NMR (CDCl₃) | δ 6.24 (d, J=5.2 Hz) | H6 (oxepine) | Coupling confirms puckering |
δ 5.38 (dd, J=5.2, 1.1 Hz) | H5 (oxepine) | Allylic to isoxazole | |
δ 3.82 (s) | OCH₃ | Restricted rotation | |
¹³C NMR (CDCl₃) | δ 170.2 | C3 (isoxazole) | Deshielded by methoxy |
δ 102.7 | C7 (oxepine) | Quaternary carbon | |
δ 56.5 | OCH₃ | ||
IR (KBr) | 1620 cm⁻¹ | ν(C=N) isoxazole | 15 cm⁻¹↓ vs. monocyclic |
1265 cm⁻¹ | ν(Asym C–O–C) oxepine | Broadened due to strain | |
1030 cm⁻¹ | ν(C–O) methoxy |
The downfield ¹H NMR shift of H5 (δ 5.38) arises from anisotropic deshielding by the isoxazole ring. The IR C=N stretch reduction (1620 cm⁻¹) versus typical isoxazoles (1635 cm⁻¹) confirms altered conjugation due to ring fusion [6] [8] [9].
All synthesized compounds adhere to structural confirmation protocols via XRD, NMR, and IR. Safety and dosage profiles are excluded as per regulatory guidelines.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1